Cas no 128802-77-7 (Suc-Ala-Gly-Pro-Phe-pNA)

Suc-Ala-Gly-Pro-Phe-pNA is a chromogenic peptide substrate designed for protease activity assays, particularly for enzymes such as chymotrypsin or related serine proteases. The para-nitroaniline (pNA) moiety serves as a chromophore, releasing a yellow-colored product upon enzymatic cleavage, enabling spectrophotometric detection at 405 nm. This substrate offers high specificity and sensitivity, making it suitable for kinetic studies and enzyme characterization. Its synthetic purity and stability ensure reproducible results in biochemical research. The inclusion of succinyl (Suc) at the N-terminus enhances solubility in aqueous buffers, while the Ala-Gly-Pro-Phe sequence provides optimal recognition for targeted proteases. Ideal for in vitro applications requiring precise and reliable substrate hydrolysis monitoring.
Suc-Ala-Gly-Pro-Phe-pNA structure
Suc-Ala-Gly-Pro-Phe-pNA structure
Product Name:Suc-Ala-Gly-Pro-Phe-pNA
CAS No:128802-77-7
MF:C29H34N6O9
MW:610.615067005157
CID:1223688
PubChem ID:6540258
Update Time:2025-05-19

Suc-Ala-Gly-Pro-Phe-pNA Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalaninamide,N-(3-carboxy-1-oxopropyl)-L-alanylglycyl-L-prolyl-N-(4-nitrophenyl)-
    • SUC-ALA-GLY-PRO-PHE-PNA
    • Suc-AGPF-pNA
    • L-Phenylalaninamide, N-(3-carboxy-1-oxopropyl)-L-alanylglycyl-L-prolyl-N-(4-nitrophenyl)-
    • BDBM50118071
    • N-[1-(2-{2-[1-(4-Nitro-phenylcarbamoyl)-2-phenyl-ethylcarbamoyl]-pyrrolidin-1-yl}-2-oxo-ethylcarbamoyl)-ethyl]-succinamic acid
    • CHEMBL125967
    • 128802-77-7
    • 4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
    • 4-(((S)-1-((2-((S)-2-(((S)-1-((4-Nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
    • Suc-Ala-Gly-Pro-Phe-pNA
    • Inchi: 1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1
    • InChI Key: VSEGOTQZYWBMCQ-TZYHBYERSA-N
    • SMILES: O=C([C@@H]1CCCN1C(CNC([C@H](C)NC(CCC(=O)O)=O)=O)=O)N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 610.23892
  • Monoisotopic Mass: 610.23872668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 13
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 220Ų

Experimental Properties

  • PSA: 217.15

Suc-Ala-Gly-Pro-Phe-pNA Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S224060-25mg
Suc-Ala-Gly-Pro-Phe-pNA
128802-77-7
25mg
$ 495.00 2022-06-03
TRC
S224060-50mg
Suc-Ala-Gly-Pro-Phe-pNA
128802-77-7
50mg
$ 820.00 2022-06-03
TRC
S224060-100mg
Suc-Ala-Gly-Pro-Phe-pNA
128802-77-7
100mg
$ 1310.00 2022-06-03

Additional information on Suc-Ala-Gly-Pro-Phe-pNA

Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7): An Overview of Its Applications and Research Advances

Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7) is a synthetic peptide substrate that has gained significant attention in the fields of biochemistry and pharmacology. This compound, also known as Suc-A-G-P-F-pNA, is widely used in the study of protease activity, particularly for the detection and quantification of dipeptidyl peptidase IV (DPP IV) and other serine proteases. The unique structure of Suc-Ala-Gly-Pro-Phe-pNA makes it an ideal substrate for these enzymes, as it can be cleaved at specific sites, releasing the chromogenic group p-nitroanilide (pNA), which can be easily detected spectrophotometrically.

The chemical structure of Suc-Ala-Gly-Pro-Phe-pNA consists of a succinyl group (Suc) at the N-terminus, followed by the amino acid sequence alanine (Ala), glycine (Gly), proline (Pro), and phenylalanine (Phe). The C-terminus is modified with a p-nitroaniline (pNA) group, which serves as the chromogenic reporter. This design allows for high specificity and sensitivity in enzyme assays, making it a valuable tool in both research and clinical settings.

Recent advancements in the field have further highlighted the importance of Suc-Ala-Gly-Pro-Phe-pNA. For instance, studies have shown that DPP IV activity is elevated in various diseases, including type 2 diabetes, cancer, and inflammatory conditions. The use of Suc-Ala-Gly-Pro-Phe-pNA as a substrate has enabled researchers to develop more accurate and reliable methods for measuring DPP IV activity in biological samples. This has significant implications for disease diagnosis and monitoring.

In addition to its role in enzyme assays, Suc-Ala-Gly-Pro-Phe-pNA has also been explored for its potential therapeutic applications. Research has demonstrated that modulating DPP IV activity can have beneficial effects on glucose homeostasis and immune function. For example, DPP IV inhibitors are being investigated as potential treatments for type 2 diabetes due to their ability to increase levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The use of Suc-Ala-Gly-Pro-Phe-pNA in these studies helps to optimize the development and evaluation of new therapeutic agents.

The versatility of Suc-Ala-Gly-Pro-Phe-pNA extends beyond its use in enzyme assays and drug development. It has also been employed in high-throughput screening (HTS) platforms to identify novel inhibitors of DPP IV and other serine proteases. These screening methods are crucial for the discovery of new drugs and therapeutic targets. By using Suc-Ala-Gly-Pro-Phe-pNA as a substrate, researchers can rapidly assess the inhibitory potential of large libraries of compounds, accelerating the drug discovery process.

In conclusion, Suc-Ala-Gly-Pro-Phe-pNA (CAS No. 128802-77-7) is a versatile and essential tool in the study of protease activity and drug development. Its unique chemical structure and high specificity make it an invaluable substrate for both basic research and clinical applications. As research continues to advance, the importance of Suc-Ala-Gly-Pro-Phe-pNA is likely to grow, contributing to our understanding of disease mechanisms and the development of new therapeutic strategies.

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